molecular formula C13H12N2O B12996294 (6-Amino-2-methylpyridin-3-yl)(phenyl)methanone

(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B12996294
M. Wt: 212.25 g/mol
InChI Key: WSEBMKIGCOCUFW-UHFFFAOYSA-N
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Description

(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone is a heterocyclic compound that features both a pyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-2-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with aniline under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The products vary depending on the substituent introduced, such as acylated or sulfonylated derivatives.

Scientific Research Applications

(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6-Amino-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    (6-Amino-2-methylpyridin-3-yl)(phenyl)methanone: Unique due to the presence of both a pyridine ring and a phenyl group.

    2-Methyl-3-pyridinecarboxylic acid: Lacks the phenyl group, making it less versatile in certain applications.

    Aniline derivatives:

Uniqueness

This compound stands out due to its dual functionality, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(6-amino-2-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H12N2O/c1-9-11(7-8-12(14)15-9)13(16)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,15)

InChI Key

WSEBMKIGCOCUFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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